molecular formula C7H9NO2S B124070 Methyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 19369-53-0

Methyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No. B124070
CAS RN: 19369-53-0
M. Wt: 171.22 g/mol
InChI Key: GHPDMFBHITXJAZ-UHFFFAOYSA-N
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Patent
US06281227B1

Procedure details

To a solution of 2-amino-5-methylthiophene-3-carboxylic acid methyl ester (13.7 g, 80 mmol) in MeOH/H2O/THF (400 mL, 1:1:1) is added LiOH.H2O (16 g, 400 mmol). The solution is heated to 50° C. After 4 hours, the solution is concentrated. The resulting residue is dissolved in water. The pH of the solution is adjusted to between 5-6 using 1 N HCl. The precipitate is collected by filtration, washed with a small amount of water and is dried under vacuum. The title compound (12 g, 76 mmol) is obtained as a yellow solid.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
MeOH H2O THF
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([CH3:10])[S:7][C:6]=1[NH2:11])=[O:4].O[Li].O>CO.O.C1COCC1>[NH2:11][C:6]1[S:7][C:8]([CH3:10])=[CH:9][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
COC(=O)C1=C(SC(=C1)C)N
Name
Quantity
16 g
Type
reactant
Smiles
O[Li].O
Name
MeOH H2O THF
Quantity
400 mL
Type
solvent
Smiles
CO.O.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.